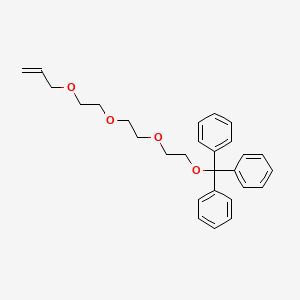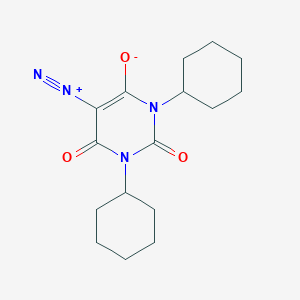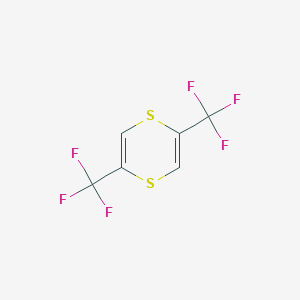
1,1,1-Triphenyl-2,5,8,11-tetraoxatetradec-13-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Triphenyl-2,5,8,11-tetraoxatetradec-13-ene is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and a terminal alkene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Triphenyl-2,5,8,11-tetraoxatetradec-13-ene typically involves the reaction of triphenylmethanol with tetraethylene glycol under acidic conditions to form the desired product. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using column chromatography to isolate the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Triphenyl-2,5,8,11-tetraoxatetradec-13-ene undergoes various chemical reactions, including:
Oxidation: The terminal alkene group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated ethers.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: Epoxides and diols.
Reduction: Saturated ethers.
Substitution: Various substituted ethers depending on the nucleophile used.
Applications De Recherche Scientifique
1,1,1-Triphenyl-2,5,8,11-tetraoxatetradec-13-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1,1-Triphenyl-2,5,8,11-tetraoxatetradec-13-ene involves its interaction with molecular targets through its ether linkages and terminal alkene group. These interactions can lead to the formation of stable complexes with various molecules, influencing their reactivity and stability. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-ol: Similar structure but with a hydroxyl group instead of an alkene.
2,5,8,11-Tetraoxatetradec-13-ene: Lacks the triphenyl groups, making it less bulky and potentially more reactive.
Uniqueness
1,1,1-Triphenyl-2,5,8,11-tetraoxatetradec-13-ene is unique due to its combination of triphenyl groups and multiple ether linkages, which provide both steric hindrance and flexibility. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials.
Propriétés
Numéro CAS |
125274-09-1 |
|---|---|
Formule moléculaire |
C28H32O4 |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
[diphenyl-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]methyl]benzene |
InChI |
InChI=1S/C28H32O4/c1-2-18-29-19-20-30-21-22-31-23-24-32-28(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27/h2-17H,1,18-24H2 |
Clé InChI |
CJKZHIXECMTCDB-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCCOCCOCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Chloro(4-chlorophenyl)methyl]-1-benzothiophene](/img/structure/B14305237.png)

![4H-Furo[2,3-b]pyran, 3-ethylhexahydro-](/img/structure/B14305250.png)


![2-[Bis(methylsulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14305266.png)
![3-Anilino-2-[(morpholin-4-yl)methyl]-1H-inden-1-one](/img/structure/B14305267.png)




![1-[(3,4-Dichlorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B14305297.png)
![1-Ethyl-3-[2-(4-methoxyphenyl)ethenyl]-1H-indole](/img/structure/B14305298.png)
![6-[6-Methyl-2-(methylamino)-5-nitropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305302.png)
